Cas no 102-03-4 (N-Acetyl-N’-phenylurea)

N-Acetyl-N’-phenylurea structure
Product name:N-Acetyl-N’-phenylurea
N-Acetyl-N’-phenylurea Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[(phenylamino)carbonyl]-
- N-(phenylcarbamoyl)acetamide
- N-ACETYL-N'-PHENYLUREA
- N-Phenyl-N'-acetylurea
- 1-Acetyl-3-phenylurea
- Acetamide,N-((phenylamino)carbonyl)
- EINECS 202-999-0
- N-Acetyl-N'-phenyl-harnstoff
- N-acetyl-N'-phenyl-urea
- N'-Phenyl-N-acetyl-hernstoff
- Phenylureidoacetic acid
- Urea,1-acetyl-3-phenyl
- 1-acetyl-3-phenyl-ure
- SYM-ACETYLPHENYL UREA
- N-(phenylcarbamoyl)ethanamide
- N-[(Phenylamino)carbonyl]acetamide
- n-((phenylamino)carbonyl)-acetamid
- phenylureidoaceticacid
- SCHEMBL2887905
- N-((PHENYLAMINO)CARBONYL)ACETAMIDE
- MFCD00026166
- Acetamide, N-[(phenylamino)carbonyl]-
- AKOS024332127
- N-ACETYL-N/'-PHENYLUREA
- RUPVBKFFZNPEPS-UHFFFAOYSA-N
- NSC 60262
- starbld0016651
- Acetamide, N-((phenylamino)carbonyl)-
- RUPVBKFFZNPEPS-UHFFFAOYSA-
- InChI=1/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
- UNII-05RQM063WD
- 4-12-00-00747 (Beilstein Handbook Reference)
- DTXSID50144509
- J-000550
- NSC60262
- Urea, 1-acetyl-3-phenyl-
- WLN: 1VMVMR
- sym-Phenylacetylurea1sym-acetylphenyl urea
- NS00023103
- NSC-60262
- n-acetyl-n-phenylurea
- 05RQM063WD
- BRN 2804759
- 102-03-4
- N-Acetyl-N’-phenylurea
-
- Inchi: InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
- InChI Key: RUPVBKFFZNPEPS-UHFFFAOYSA-N
- SMILES: C1(NC(NC(=O)C)=O)C=CC=CC=1
Computed Properties
- Exact Mass: 178.07400
- Monoisotopic Mass: 178.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2A^2
- Surface Charge: 0
- XLogP3: nothing
- Tautomer Count: 5
Experimental Properties
- Density: 1.229
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.587
- PSA: 58.20000
- LogP: 1.81850
N-Acetyl-N’-phenylurea Security Information
N-Acetyl-N’-phenylurea Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl-N’-phenylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-358691A-25g |
N-Acetyl-N′-phenylurea, |
102-03-4 | 25g |
¥2557.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358691A-25 g |
N-Acetyl-N′-phenylurea, |
102-03-4 | 25g |
¥2,557.00 | 2023-07-10 | ||
TRC | A192305-1g |
N-Acetyl-N’-phenylurea |
102-03-4 | 1g |
$ 800.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358691-5g |
N-Acetyl-N′-phenylurea, |
102-03-4 | 5g |
¥1053.00 | 2023-09-05 | ||
TRC | A192305-100mg |
N-Acetyl-N’-phenylurea |
102-03-4 | 100mg |
$ 133.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358691-5 g |
N-Acetyl-N′-phenylurea, |
102-03-4 | 5g |
¥1,053.00 | 2023-07-10 | ||
TRC | A192305-1000mg |
N-Acetyl-N’-phenylurea |
102-03-4 | 1g |
$ 999.00 | 2023-04-19 | ||
TRC | A192305-500mg |
N-Acetyl-N’-phenylurea |
102-03-4 | 500mg |
$ 563.00 | 2023-04-19 |
N-Acetyl-N’-phenylurea Related Literature
-
1. A general synthetic route to fully N-alkylated azamacrocycles, and an uncommon geometry for a six-coordinate nickel(II) complex of 1,4,8,11-tetrapropyl-1,4,8,11-tetraazacyclotetradecane (L1). Crystal structure of trans-(R,S,R,S)-[Ni(L1)(NCS)2]Nathaniel W. Alcock,Andrew C. Benniston,Simon J. Grant,Hadi A. A. Omar,Peter Moore J. Chem. Soc. Chem. Commun. 1991 1573
-
2. Lewis-base adducts of Group 11 metal(I) compounds. Part 28. Solid-state phosphorus-31 cross-polarization magic-angle spinning nuclear magnetic resonance and structural studies on the mononuclear 3: 1 adducts of triphenylphosphine with copper(I) halidesPeter F. Barron,Jeffrey C. Dyason,Peter C. Healy,Lutz M. Engelhardt,Chaveng Pakawatchai,Vincent A. Patrick,Allan H. White J. Chem. Soc. Dalton Trans. 1987 1099
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3. Photochemical and thermal reactions of heterocycles. Part I. Photolysis, thermolysis, and mass spectral fragmentation of mesoionic 1,2,4-triazol-3-onesHiroshi Kato,Toshie Shiba,Eiichi Kitajima,Takako Kiyosawa,Fukiko Yamada,Tomihiro Nishiyama J. Chem. Soc. Perkin Trans. 1 1976 863
-
4. 306.—Creatine and creatinine. Part II. Alleged acyl derivatives of creatineH. R. Ing J. Chem. Soc. 1932 2198
-
5. Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediateTarozaemon Nishiwaki,Toshinori Saito,Satoko Onomura,Koichi Kondo J. Chem. Soc. C 1971 2644
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